molecular formula C10H11BrN4 B13255219 ([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine

([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine

Cat. No.: B13255219
M. Wt: 267.13 g/mol
InChI Key: BJDKLMOAFFCBHH-UHFFFAOYSA-N
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Description

([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine typically involves the reaction of 4-bromobenzyl bromide with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted triazole derivatives.

    Oxidation Products: Oxidized triazole compounds.

    Reduction Products: Reduced triazole derivatives.

Mechanism of Action

The mechanism of action of ([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: ([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11BrN4

Molecular Weight

267.13 g/mol

IUPAC Name

1-[4-(4-bromophenyl)-1,2,4-triazol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C10H11BrN4/c1-12-6-10-14-13-7-15(10)9-4-2-8(11)3-5-9/h2-5,7,12H,6H2,1H3

InChI Key

BJDKLMOAFFCBHH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN=CN1C2=CC=C(C=C2)Br

Origin of Product

United States

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